N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C10H5Cl4FN2O2 and its molecular weight is 346 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Insecticidal Properties : A potent acylurea insecticide and acaricide, flufenoxuron, was synthesized using a process that started from o-dinitro[ring-U-14C]benzene. This synthesis indicates the role of N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea derivatives in developing insecticidal compounds (Gillam, 1989).
Insect Development Inhibition : Derivatives of this compound demonstrated significant inhibitory effects on the development of house flies and cockroaches, showcasing their potential as insect growth regulators (Styczyńska et al., 1989).
Antimicrobial and Insecticidal Activity : New urea derivatives exhibited substantial insecticidal and antimicrobial activity, suggesting their potential as eco-friendly pesticides and antimicrobial agents (Kiran et al., 2005).
Fungicidal Activities : Certain synthesized compounds, including this compound derivatives, have shown excellent fungicidal activities against various fungal species, highlighting their use in agriculture and plant protection (Song et al., 2008).
Structural and Chemical Studies
Crystal Structure Analysis : Studies on the crystal structure and spectroscopic properties of related compounds have been conducted, providing valuable insights into their chemical behavior and potential modifications for enhanced activity (Yang et al., 2007).
Synthesis and Characterization : The synthesis and characterization of various this compound derivatives have been explored, contributing to the understanding of their chemical properties and potential applications (Danilov et al., 2020).
Potential Therapeutic Applications
- Anticancer Potential : Certain urea derivatives have been investigated for their anticancer effects, indicating the possibility of using this compound structures in developing novel anticancer agents with low toxicity (Xie et al., 2015).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4FN2O2/c11-4-2-1-3-5(15)6(4)9(18)17-10(19)16-8(14)7(12)13/h1-3H,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSQTJIPIXGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.